Dephospho coenzyme a

Catalog No.
S516115
CAS No.
3633-59-8
M.F
C21H35N7O13P2S
M. Wt
687.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dephospho coenzyme a

CAS Number

3633-59-8

Product Name

Dephospho coenzyme a

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

Molecular Formula

C21H35N7O13P2S

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Solubility

Soluble in DMSO

Synonyms

2'-(5''-triphosphoribosyl)-3'-dephospho-CoA, 3'-desphospho-coenzyme A, dephospho CoA, dephospho-CoA, dephosphocoenzyme A, desphospho-CoA, dpCoA

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O

Description

The exact mass of the compound Dephospho coenzyme a is 687.1489 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Supplementary Records. It belongs to the ontological category of adenosine 5'-phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding CoA Biosynthesis:

Studying dephospho-CoA is essential for comprehending the biosynthesis of CoA. Enzymes like pantothenate kinase convert pantothenic acid (vitamin B5) into 4'-phosphopantetheine. This intermediate is then attached to a specific carrier protein by another enzyme, forming dephospho-CoA. Finally, a kinase adds a phosphate group to dephospho-CoA, generating the active CoA molecule [].

Enzyme Regulation and Metabolic Control:

Researchers are investigating the potential role of dephospho-CoA in regulating specific enzymes and metabolic pathways. The presence or absence of dephospho-CoA might influence the activity of enzymes involved in CoA biosynthesis, potentially impacting cellular metabolism [].

Dephospho coenzyme A is an intermediate in the biosynthesis of coenzyme A. It is formed during the conversion of pantothenate through a series of enzymatic reactions. The final step in this pathway involves the phosphorylation of dephospho coenzyme A to yield coenzyme A, catalyzed by dephospho coenzyme A kinase .

  • Dephospho-CoA doesn't have a direct mechanism of action as it primarily serves as a precursor for CoA.
  • CoA, formed from Dephospho-CoA, plays a critical role in various biological processes. It acts as an acyl group carrier in fatty acid metabolism, the citric acid cycle, and other pathways [].
  • Information on the safety and hazards of Dephospho-CoA is limited due to its low abundance outside of cellular environments.
  • Research on CoA, the product of Dephospho-CoA phosphorylation, suggests generally low toxicity.

The primary reaction involving dephospho coenzyme A is its phosphorylation:

ATP+dephospho CoAADP+CoA\text{ATP}+\text{dephospho CoA}\rightleftharpoons \text{ADP}+\text{CoA}

This reaction is catalyzed by the enzyme dephospho coenzyme A kinase (EC 2.7.1.24). The enzyme transfers a phosphate group from adenosine triphosphate to dephospho coenzyme A, producing adenosine diphosphate and coenzyme A .

Dephospho coenzyme A is essential for the biosynthesis of coenzyme A, which is a critical cofactor in numerous metabolic pathways, including:

  • Fatty acid metabolism: Coenzyme A forms thioesters with fatty acids, facilitating their breakdown.
  • Amino acid metabolism: It participates in the metabolism of branched-chain amino acids.
  • Energy production: Coenzyme A is integral to the citric acid cycle and β-oxidation processes .

Dephospho coenzyme A can be synthesized through various enzymatic pathways:

  • Biosynthetic Pathway: It is produced from 4'-phosphopantetheine via the action of phosphopantetheine adenylyltransferase.
  • Enzymatic Synthesis: Recent studies have demonstrated efficient one-pot enzymatic methods to synthesize dephospho coenzyme A using specific enzymes .
  • Chemical Synthesis: Although less common, chemical methods can also yield dephospho coenzyme A through controlled reactions involving its precursors .

Dephospho coenzyme A has several applications in biochemistry and biotechnology:

  • Research: It serves as an important intermediate for studying coenzyme A biosynthesis and related metabolic pathways.
  • Synthetic Biology: It can be used to prepare CoA-linked RNA for various applications in genetic engineering.
  • Pharmaceuticals: Understanding its role may lead to novel therapeutic strategies targeting metabolic disorders involving coenzyme A .

Dephospho coenzyme A shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some notable comparisons:

CompoundRole in MetabolismUnique Features
Coenzyme AAcyl group transferActive form involved in multiple metabolic pathways
4'-PhosphopantetheinePrecursor to dephospho coenzyme ADirectly involved in CoA biosynthesis
Pantothenic AcidPrecursor for the synthesis of CoAEssential vitamin required for CoA production
Acyl Carrier ProteinCarries acyl groups during fatty acid synthesisPlays a role in fatty acid metabolism

Dephospho coenzyme A's uniqueness lies in its specific role as an intermediate that directly leads to the formation of coenzyme A, distinguishing it from other compounds that either serve as precursors or functional cofactors.

Molecular Formula and Stereochemical Configuration

Dephospho coenzyme A possesses the molecular formula C₂₁H₃₅N₇O₁₃P₂S, with a molecular weight of 687.6 grams per mole [1] [2] [3] [4]. The compound contains twenty-one carbon atoms, thirty-five hydrogen atoms, seven nitrogen atoms, thirteen oxygen atoms, two phosphorus atoms, and one sulfur atom. The molecule exhibits seven chiral centers, contributing to its complex three-dimensional architecture [4].

The stereochemical configuration of dephospho coenzyme A has been elucidated through nuclear magnetic resonance spectroscopy studies employing lanthanide probes [5]. The adenine base adopts a predominantly anti conformation with a minor contribution from the syn conformation. The ribose moiety exists in a 2E conformation, consistent with the configuration observed in related nucleotide compounds. The pantothenic acid fragment demonstrates a folded back orientation towards the pyrophosphate group, while the remainder of the molecular chain extends in solution [5].

The systematic name for dephospho coenzyme A according to OpenEye OEToolkits nomenclature is: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl [hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl] hydrogen phosphate [4]. This comprehensive designation reflects the complex stereochemical arrangement and functional group distribution throughout the molecule.

Structural Comparison with Mature Coenzyme A

The fundamental structural distinction between dephospho coenzyme A and mature coenzyme A lies in the phosphorylation state of the three prime position of the ribose sugar. Mature coenzyme A contains the molecular formula C₂₁H₃₆N₇O₁₆P₃S with a molecular weight of 767.5 grams per mole [6] [7] [8]. The mature form possesses an additional phosphate group at the three prime position of the ribose, resulting in three additional oxygen atoms, one additional phosphorus atom, and one additional hydrogen atom compared to dephospho coenzyme A [1] [9] [10].

The presence of the three prime phosphate group in mature coenzyme A creates a triphosphate linkage system, whereas dephospho coenzyme A maintains only a diphosphate arrangement [10]. This structural modification significantly impacts the overall molecular architecture, with mature coenzyme A adopting a more compact and structured conformation. The density difference between the compounds reflects this structural variation, with dephospho coenzyme A exhibiting a density of 1.85±0.1 g/cm³ compared to 2.0±0.1 g/cm³ for mature coenzyme A [3] [8].

The stereochemical configuration differences extend beyond the phosphorylation pattern. While both compounds share the same basic molecular framework, the presence or absence of the three prime phosphate group influences the spatial arrangement of functional groups and the overall conformational flexibility of the molecule. The mature coenzyme A demonstrates five defined stereocenters, whereas dephospho coenzyme A contains seven chiral centers, indicating greater conformational complexity in the dephosphorylated form [4] [7].

Stability and Reactivity Under Physiological Conditions

Dephospho coenzyme A demonstrates remarkable stability under physiological conditions while maintaining specific reactivity patterns essential for its biological function. The compound exhibits excellent aqueous solubility, dissolving at concentrations up to 50 milligrams per milliliter to produce clear, colorless to faint yellow solutions [11]. This high solubility facilitates its transport and utilization within cellular environments.

The thermal stability of dephospho coenzyme A follows temperature-dependent equilibrium patterns, consistent with observations in related nucleotide compounds [12] [13]. Studies conducted at elevated temperatures demonstrate that the compound maintains structural integrity across a range of physiological and elevated temperature conditions. The optimal storage conditions require temperatures between negative twenty and negative eighty degrees Celsius to preserve molecular stability over extended periods [11].

pH stability investigations reveal that dephospho coenzyme A maintains structural integrity at pH 6.4, which corresponds to typical intracellular conditions [5]. The compound forms stable complexes with metal ions, particularly lanthanides, where both 1:1 and 1:2 metal to ligand complexes have been characterized. These metal binding properties contribute to the compound's stability and may influence its interaction with enzymatic systems [5].

The reactivity profile of dephospho coenzyme A centers on its role as a specific substrate for dephospho-coenzyme A kinase enzymes. The compound exhibits lower amphipathic properties compared to coenzyme A esters, which contributes to reduced detergent-like behavior and enhanced stability in aqueous environments [14]. The terminal thiol group remains reactive and available for chemical modifications, maintaining the essential sulfhydryl functionality required for subsequent enzymatic transformations.

Conformational studies indicate that the pantothenic acid fragment adopts a folded back orientation towards the pyrophosphate group, while the remainder of the chain extends in solution [5]. This conformational arrangement contributes to the molecule's stability by minimizing unfavorable intramolecular interactions while maintaining accessibility of functional groups for enzymatic recognition and binding.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

9

Exact Mass

687.14887937 g/mol

Monoisotopic Mass

687.14887937 g/mol

Heavy Atom Count

44

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2024-04-15
1. Leonardi, R., Zhang, Y.M., Rock, C.O., et al. Coenzyme A: Back in action. Prog. Lipid Res. 44(2-3), 125-153 (2005).
2. Huang, F. Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription. Nucleic Acids Res. 31(3), e8 (2003).
3. Sapkota, K., and Huang, F. Efficient one-pot enzymatic synthesis of dephospho coenzyme A. Bioorg. Chem. 76, 23-27 (2018).

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